Dimethyl (2-chloroethenyl)phosphonate
Description
Dimethyl (2-chloroethenyl)phosphonate is an organophosphorus compound characterized by a phosphonate ester group attached to a chloro-substituted ethenyl moiety. Phosphonate esters are widely used in flame retardants, pharmaceuticals, and agrochemicals due to their stability and reactivity .
Properties
CAS No. |
61716-84-5 |
|---|---|
Molecular Formula |
C4H8ClO3P |
Molecular Weight |
170.53 g/mol |
IUPAC Name |
1-chloro-2-dimethoxyphosphorylethene |
InChI |
InChI=1S/C4H8ClO3P/c1-7-9(6,8-2)4-3-5/h3-4H,1-2H3 |
InChI Key |
OABSNALHZWAZPD-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C=CCl)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Chloro vs. Oxo Substituents : Diethyl (2-chloroethyl)phosphonate and trichlorfon feature chlorine atoms, enhancing electrophilic reactivity, whereas dimethyl (2-oxoheptyl)phosphonate contains a ketone group, enabling nucleophilic reactions .
- Ester Groups : DMMP’s simplicity (two methyl esters) contrasts with Diethyl (2-chloroethyl)phosphonate’s bulkier diethyl groups, influencing solubility and volatility .
Reactivity Trends
- Hydrolytic Stability: Chlorinated phosphonates (e.g., trichlorfon) exhibit lower hydrolytic stability compared to non-halogenated esters like DMMP due to the electron-withdrawing effects of chlorine .
- Thermal Decomposition : DMMP decomposes at ~180°C, whereas trichlorfon degrades at lower temperatures (~100°C), releasing toxic chlorinated byproducts .
Table 2: Application Profiles
Industrial Use : DMMP’s efficacy as a flame retardant stems from its high phosphorus content (25% by weight) and gas-phase radical quenching .
Pharmaceutical Relevance : Dimethyl (2-oxoheptyl)phosphonate serves as a precursor in cephalosporin antibiotic synthesis, leveraging its ketone group for cross-coupling reactions .
Physical and Chemical Properties
Table 3: Physical Properties
Notable Trends:
Q & A
Basic: What are the optimal synthetic routes for producing Dimethyl (2-chloroethenyl)phosphonate with high purity?
The synthesis typically involves nucleophilic substitution or esterification reactions. A common method is the reaction of diisopropyl phosphite with 2-chloroethanol under anhydrous conditions using a base like sodium hydride, followed by transesterification to replace isopropyl groups with methyl . Elevated temperatures (~60–80°C) and inert atmospheres (e.g., N₂) are critical to minimize hydrolysis and side reactions. Yield optimization (70–85%) requires precise stoichiometric control of reactants and catalysts .
Basic: How can researchers ensure the purity of this compound post-synthesis?
Purification methods include fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) to separate low-boiling-point byproducts . Advanced techniques like column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from non-polar solvents (e.g., hexane) improve purity to >98% . Purity validation via ³¹P NMR (δ ~20–25 ppm) and GC-MS (m/z 110.05 [M⁺]) is recommended .
Basic: What safety protocols are essential when handling this compound?
Skin contact requires immediate washing with water (P362+P364) due to potential irritation . Work under fume hoods with PPE (nitrile gloves, lab coats) to avoid inhalation or dermal exposure. Emergency protocols include medical consultation for persistent symptoms (e.g., rashes) . Storage in airtight containers at 2–8°C prevents degradation and moisture absorption .
Advanced: How do reaction mechanisms differ between nucleophilic substitution and Michaelis-Arbuzov reactions for modifying this compound?
In nucleophilic substitution (e.g., with amines), the chlorine atom is replaced via an SN2 pathway, requiring polar aprotic solvents (DMF, DMSO) and elevated temperatures . In contrast, Michaelis-Arbuzov reactions involve heating with alkyl halides to form phosphorylated products via a radical intermediate . Kinetic studies show SN2 pathways dominate in sterically unhindered systems, while radical mechanisms prevail under thermal stress (>100°C) .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for phosphonate derivatives?
Discrepancies between ³¹P NMR chemical shifts and X-ray crystallography data often arise from dynamic effects (e.g., rotational isomerism) in solution. For example, Dimethyl [(2-nitrophenyl)methyl]phosphonate shows δ 22.5 ppm in NMR but fixed conformations in X-ray . Combining variable-temperature NMR and DFT calculations (e.g., B3LYP/6-311+G(d,p)) clarifies conformational equilibria .
Advanced: What catalytic systems enhance the reactivity of this compound in cross-coupling reactions?
Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura coupling with aryl boronic acids, yielding biarylphosphonates . Copper(I)-mediated Ullmann reactions with aryl halides require ligands like 1,10-phenanthroline for C-P bond formation . Solvent effects (e.g., DMF vs. THF) and microwave-assisted heating (120°C, 30 min) improve yields by 20–30% .
Advanced: How does the chlorine substituent influence the biological activity of this compound derivatives?
The chlorine atom enhances electrophilicity, increasing reactivity with biological nucleophiles (e.g., serine hydrolases). Trichlorfon, a derivative, acts as an acetylcholinesterase inhibitor due to in vivo conversion to dichlorvos . Structure-activity relationship (SAR) studies show chloro-substituted phosphonates exhibit 3–5× higher insecticidal activity compared to non-halogenated analogs .
Advanced: What computational methods predict the reactivity of this compound in novel reaction environments?
Density Functional Theory (DFT) calculations (e.g., M06-2X/cc-pVTZ) model transition states for substitution reactions . Molecular dynamics simulations (AMBER force field) predict solvation effects in aqueous vs. organic media, guiding solvent selection . QSPR models correlate Hammett σ constants with reaction rates for diverse substituents .
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